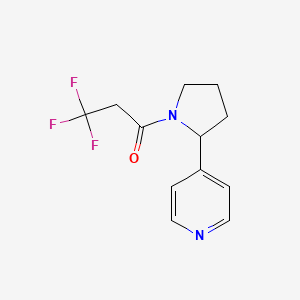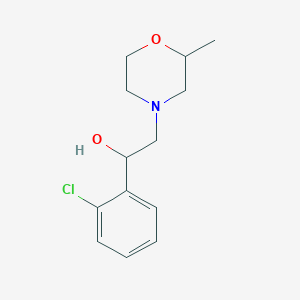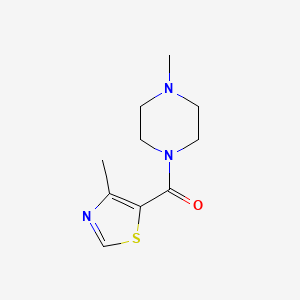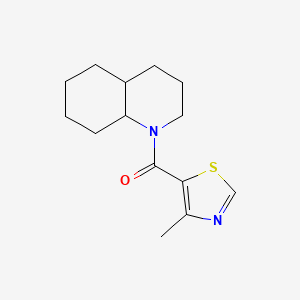![molecular formula C13H17F3N2O3S B7544594 N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide](/img/structure/B7544594.png)
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide, commonly known as DAPT, is a potent and selective inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been widely used in scientific research to study the molecular mechanisms underlying Alzheimer's disease and cancer.
Mécanisme D'action
DAPT acts as a γ-secretase inhibitor by binding to the active site of the enzyme and preventing the cleavage of N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide and Notch receptors. This leads to a decrease in the production of amyloid beta peptides and the activation of Notch signaling pathway, which are implicated in the development of Alzheimer's disease and cancer, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In Alzheimer's disease models, DAPT reduces the production of amyloid beta peptides and improves cognitive function. In cancer models, DAPT inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
DAPT has several advantages as a research tool, including its high potency and selectivity for γ-secretase, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DAPT also has some limitations, such as its instability in aqueous solutions, its potential off-target effects, and its limited solubility in organic solvents.
Orientations Futures
There are several future directions for research involving DAPT. One area of interest is the development of more stable and effective γ-secretase inhibitors for the treatment of Alzheimer's disease and cancer. Another area of interest is the investigation of the role of γ-secretase in other cellular processes and diseases, such as inflammation, cardiovascular disease, and diabetes. Finally, the use of DAPT as a tool for studying the molecular mechanisms underlying γ-secretase function and regulation is likely to continue to be an important area of research.
Méthodes De Synthèse
DAPT can be synthesized using a multi-step process involving the reaction of 4-(diethylsulfamoyl)benzaldehyde with 2,2,2-trifluoroacetyl chloride in the presence of a base, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
DAPT has been extensively used in scientific research to investigate the role of γ-secretase in the processing of N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide and Notch receptors, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively. DAPT has also been used to study the effects of γ-secretase inhibition on various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-3-18(4-2)22(20,21)11-7-5-10(6-8-11)9-17-12(19)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZWQYXRBDRVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)